molecular formula C11H13NO3 B1329882 2,3,4-Trimethoxyphenylacetonitrile CAS No. 68913-85-9

2,3,4-Trimethoxyphenylacetonitrile

Cat. No. B1329882
CAS RN: 68913-85-9
M. Wt: 207.23 g/mol
InChI Key: RZVUKELRMABJPI-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxyphenylacetonitrile is a chemical compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 g/mol . The IUPAC name for this compound is 2-(2,3,4-trimethoxyphenyl)acetonitrile .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trimethoxyphenylacetonitrile can be represented by the InChI string: InChI=1S/C11H13NO3/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5H,6H2,1-3H3 . The Canonical SMILES representation is: COC1=C(C(=C(C=C1)CC#N)OC)OC .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4-Trimethoxyphenylacetonitrile include a molecular weight of 207.23 g/mol, a computed XLogP3 of 1.4, zero hydrogen bond donor count, four hydrogen bond acceptor count, and four rotatable bond count . The exact mass is 207.08954328 g/mol and the monoisotopic mass is also 207.08954328 g/mol . The topological polar surface area is 51.5 Ų and the heavy atom count is 15 .

Scientific Research Applications

Spectroscopic and Photophysical Investigations

One application of 2,3,4-Trimethoxyphenylacetonitrile derivatives is in spectroscopic and photophysical research. For instance, a study by Zayed and Kumar (2017) explored the properties of a derivative, 4-(2,3,4-trimethoxyphenyl)-8-methoxy-2-oxo-1,2,5,6 tetrahydrobenzo [h] quinoline-3-carbonitrile (TMTQ). This compound was examined for its spectroscopic and physicochemical parameters, including electronic absorption, fluorescence quantum yield, and its potential as a probe and quencher for determining the critical micelle concentration of certain micelles. This study highlights the analytical potential of such compounds in understanding micelle behaviors and antibacterial properties (Zayed & Kumar, 2017).

Electrocatalysis and Sensor Development

Another application area is in electrocatalysis and sensor development. For example, a poly(3-methylthiophene)-modified glassy carbon electrode demonstrated altered redox peaks of epinephrine, a phenomenon dependent on pH value. This research, conducted by Wang, Huang, and Liu (2004), provides insight into the electrochemical behavior of epinephrine and suggests potential applications in developing sensitive sensors or electrocatalytic platforms (Wang, Huang, & Liu, 2004).

Safety and Hazards

2,3,4-Trimethoxyphenylacetonitrile is considered hazardous. It is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,3,4-trimethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVUKELRMABJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC#N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218987
Record name 2,3,4-Trimethoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trimethoxyphenylacetonitrile

CAS RN

68913-85-9
Record name 2,3,4-Trimethoxyphenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068913859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trimethoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68913-85-9
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Synthesis routes and methods

Procedure details

Phosphortribromide (6.83 g, 25.22 mmol) was added dropwise to a stirred solution of 2,3,4-trimethoxybenzyl alcohol (10 g, 54.44 mmol) in dichloromethane (100 ml), cooled at 0° C. After 30 min of vigorous stirring, the reaction mixture was slowly quenched with 100 g of ice-water. The dichloromethane layer was separated and the aqueous layer was further extracted with dichloromethane (2×100 ml). The combined extracts were twice washed with a saturated solution of sodium chloride (2×150 ml). The organic solution was dried over magnesium sulphate and evaporated to give 10 g (yield 76%) of the benzylbromide 2 as a colourless oil. As soon as isolated, the benzyl bromide compound was directly used for the next step. In fact the compound degradated after one night even at +4° C. The obtained 1-bromomethyl-2,3,4-trimethoxybenzene oil was treated with KCN (6.52 g, 100 mmol) in dry DMF (30 ml), at 0° C. and under nitrogen atmosphere. The obtained mixture was stirred for 3 g at 0° C. and 1 h at 60° C. The cooled reaction mixture was poured into water (80 ml) and extracted with diethylether (3×150 ml). The crude benzylcyanid was chromatographed on silica (diethylether/petroleumether: 1/3) to give 2,3,4-trimethoxyphenyl-acetonitrile as a white crystalline material (Yield: 6.8 g; 86%).
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6.52 g
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,3,4-Trimethoxyphenylacetonitrile in the synthesis of Nepseudin?

A1: 2,3,4-Trimethoxyphenylacetonitrile serves as a crucial starting material in the total synthesis of Nepseudin. [] It undergoes a Hoesch reaction with 6-hydroxy-2,3-dihydrobenzo[b]furan, ultimately leading to the formation of a key intermediate, 6-hydroxy-5-(2,3,4-trimethoxyphenylacetyl)-2,3-dihydrobenzo[b]furan. This intermediate is then further modified through a series of reactions to finally yield Nepseudin. []

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